molecular formula C9H16F3NO B2682171 3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol CAS No. 478050-18-9

3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol

Cat. No.: B2682171
CAS No.: 478050-18-9
M. Wt: 211.228
InChI Key: FQOQFPFCGXFDOA-UHFFFAOYSA-N
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Description

3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol is an organic compound that belongs to the class of cyclohexylamines It features a cyclohexylamine moiety attached to a trifluoropropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with 1,1,1-trifluoro-2-propanol under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.

    Substitution: The trifluoropropanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols or amines.

Scientific Research Applications

3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-hydroxyl-3-aminopropanesulfonic acid (CAPSO): Another cyclohexylamine derivative used as a buffering agent in biochemistry.

    Cyclohexylamine: A simpler amine with similar structural features but different chemical properties.

Uniqueness

3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoropropanol group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.

Biological Activity

3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol is a compound of interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C8_{8}H12_{12}F3_{3}N\O
  • Molecular Weight : 195.18 g/mol
  • CAS Number : 122361219

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on various cellular pathways and its potential therapeutic applications.

Research indicates that this compound may interact with specific molecular targets involved in cell signaling and metabolism. It has been shown to exhibit:

  • Antitumor Activity : Studies suggest that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK9 has been linked to apoptosis in tumor cells, indicating a potential pathway for antitumor effects .
  • Neuroprotective Effects : Some preliminary studies suggest that compounds with trifluoropropanol moieties may have protective effects against neurodegeneration by modulating neurotransmitter levels and reducing oxidative stress.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexylamine with trifluoroacetone in the presence of a suitable catalyst. This synthetic pathway allows for the introduction of the trifluoropropanol group, which is essential for the compound's biological activity.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study focusing on cyclin-dependent kinase inhibitors highlighted that compounds similar to this compound could effectively reduce tumor growth in vitro and in vivo models by inducing apoptosis through CDK inhibition .
  • Neuroprotective Studies :
    • Research on related fluorinated alcohols indicated potential neuroprotective effects. These studies showed that such compounds could enhance neuronal survival under stress conditions by modulating calcium signaling pathways .
  • Pharmacological Profiles :
    • The pharmacological profile of similar compounds suggests that they may act as effective agents in treating conditions related to cell proliferation disorders, such as cancer and neurodegenerative diseases .

Data Table: Biological Activities Summary

Activity TypeMechanismReference
AntitumorCDK inhibition leading to apoptosis
NeuroprotectionModulation of neurotransmitter levels
Cell Cycle RegulationInhibition of cyclin-dependent kinases

Properties

IUPAC Name

3-(cyclohexylamino)-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3NO/c10-9(11,12)8(14)6-13-7-4-2-1-3-5-7/h7-8,13-14H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOQFPFCGXFDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821864
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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